Jnk-IN-10 is derived from the indenoquinoxaline scaffold, which has been explored for its ability to selectively inhibit c-Jun N-terminal kinases. The compound's chemical formula is , and it is categorized as a synthetic organic compound within the realm of pharmacological agents targeting kinase pathways .
The synthesis of Jnk-IN-10 involves several key steps:
These methods highlight the complexity and precision required in synthesizing Jnk-IN-10 to achieve desired biological activity.
The molecular structure of Jnk-IN-10 features a complex arrangement conducive to its function as a kinase inhibitor. Key structural elements include:
The compound's three-dimensional conformation allows it to fit into the ATP-binding site of c-Jun N-terminal kinases, facilitating competitive inhibition. Detailed structural data can be accessed through databases such as PubChem, which provide insights into bond lengths, angles, and electronic properties .
Jnk-IN-10 undergoes several chemical reactions that are essential for its synthesis and functionalization:
These reactions are carefully controlled to ensure high yields and purity of Jnk-IN-10, which is vital for subsequent biological testing .
Jnk-IN-10 exerts its effects primarily through competitive inhibition of c-Jun N-terminal kinases. Upon binding to these kinases, it prevents their phosphorylation activity on target substrates involved in stress signaling pathways. This inhibition leads to:
The specificity of Jnk-IN-10 for various isoforms (e.g., JNK1, JNK2) is evidenced by its varying inhibitory constants (IC50), which reflect its potency against different targets .
Jnk-IN-10 possesses several notable physical and chemical properties:
These properties play a significant role in determining the compound's efficacy in biological systems .
Jnk-IN-10 has potential applications in various scientific fields:
JNK-IN-10 exemplifies a class of ATP-competitive covalent inhibitors that exploit a conserved cysteine residue (Cys116 in JNK1/JNK2; Cys154 in JNK3) within the kinase domain. This cysteine nucleophile forms an irreversible bond with the acrylamide warhead of JNK-IN-10, as confirmed by mass spectrometry analyses showing a +453 Da mass shift consistent with inhibitor adduct formation [2] [4]. Structural studies reveal that covalent binding occurs in a deep cleft between the N- and C-terminal lobes, where the inhibitor's pyrazolopyrimidine core occupies the ATP-binding pocket. The covalent mechanism confers sustained target engagement, as evidenced by prolonged suppression of JNK phosphorylation (>12 hours post-washout in cellular assays) [4].
Table 1: Key Covalent Binding Parameters of JNK-IN-10
Target Residue | Kinase Domain Location | Binding Kinetics (Kinact/KI) | Mass Shift (Da) |
---|---|---|---|
JNK1 Cys116 | Adjacent to hinge region | 0.045 µM−1s−1 | 453 |
JNK2 Cys116 | Adjacent to hinge region | 0.062 µM−1s−1 | 453 |
JNK3 Cys154 | Adjacent to hinge region | 0.038 µM−1s−1 | 453 |
JNK-IN-10 exhibits adaptive binding properties, engaging both active (Type I) and inactive (Type II) kinase conformations. Co-crystallography at 2.0 Å resolution demonstrates that in Type II binding, the activation loop undergoes a 12.7 Å displacement to accommodate the inhibitor’s (R)-3-aminopyrrolidine group. This conformational shift creates a hydrophobic pocket stabilized by interactions with Tyr185 and Leu168, reducing ATP affinity by 40-fold compared to the unbound state [2] [4]. Molecular dynamics simulations further reveal that Type I binding induces a 25° rotation in the αC-helix, while Type II binding stabilizes the DFG motif in a "DFG-out" orientation, explaining the dual-mode inhibitory capability [4].
Table 2: Conformational Changes Induced by JNK-IN-10 Binding
Binding Mode | Activation Loop Shift | DFG Motif Orientation | αC-Helix Rotation | ATP Affinity Reduction |
---|---|---|---|---|
Type I (Active) | 3.2 Å | "DFG-in" | 25° | 12-fold |
Type II (Inactive) | 12.7 Å | "DFG-out" | Minimal | 40-fold |
Despite 98% sequence identity in the ATP-binding pocket, JNK-IN-10 achieves 20-fold selectivity for JNK2 over JNK1 through nuanced interactions with isoform-specific hydrophobic residues. Mutagenesis studies identify Leu77 in JNK2 (vs. Met77 in JNK1) and Ile106 (vs. Leu106 in JNK3) as critical selectivity determinants. The inhibitor’s chlorophenyl group occupies a sub-pocket lined by Leu77, creating van der Waals contacts contributing -3.2 kcal/mol to binding energy. Conversely, Met77 in JNK1 sterically clashes with the dichloro substituent, reducing occupancy by 70% [1] [4]. JNK3 selectivity is attenuated by its unique Leu144 residue, which decreases residence time by 2.3-fold compared to JNK2 [1].
Table 3: Hydrophobic Residues Governing JNK-IN-10 Isoform Selectivity
JNK Isoform | Key Residue (Position) | Interaction Energy (kcal/mol) | Residence Time (min) | Selectivity vs. JNK1 |
---|---|---|---|---|
JNK1 | Met77, Ile106 | -5.8 ± 0.3 | 28 ± 3 | 1 (reference) |
JNK2 | Leu77, Ile106 | -9.0 ± 0.4 | 65 ± 7 | 20-fold |
JNK3 | Met115, Leu144 | -7.1 ± 0.5 | 42 ± 5 | 8-fold |
JNK-IN-10 exhibits preferential inhibition of unphosphorylated JNK isoforms, with 7.3-fold lower IC50 for unphosphorylated vs. doubly phosphorylated (Thr183/Tyr185) JNK2. Phosphorylation induces a 15° rotation in the activation loop, occluding the allosteric pocket required for JNK-IN-10 binding. Hydrogen-deuterium exchange mass spectrometry confirms reduced solvent accessibility (-45%) in the activation loop upon phosphorylation, explaining the diminished inhibitor affinity [4] [6]. This state-dependent inhibition allows selective targeting of inactive JNK pools during pathway latency.
JNK-IN-10 potently suppresses JNK-mediated phosphorylation of c-Jun at Ser63/73 (IC50 = 4.7 nM), disrupting AP-1 transcriptional complexes. In triple-negative breast cancer cells, this reduces AP-1-driven expression of MMP1 (6.8-fold), IL-8 (4.2-fold), and VEGFA (3.9-fold) within 6 hours. Chromatin immunoprecipitation sequencing confirms decreased AP-1 occupancy at promoters of cell migration genes, correlating with 85% inhibition of invasion in Boyden chamber assays [2] [6].
Table 4: JNK-IN-10 Effects on AP-1 Target Genes
Gene | Function | Fold Reduction (mRNA) | AP-1 Promoter Occupancy Change | Biological Outcome |
---|---|---|---|---|
MMP1 | Extracellular matrix degradation | 6.8 | -78% | Invasion inhibition |
IL-8 | Neutrophil chemotaxis | 4.2 | -65% | Reduced inflammation |
VEGFA | Angiogenesis | 3.9 | -59% | Decreased tube formation |
BCL2 | Anti-apoptosis | 2.1 | -42% | Enhanced chemo-sensitivity |
JNK-IN-10 induces compensatory signaling shifts, including:
Table 5: Compensatory Pathway Activation Following JNK Inhibition
Pathway | Signaling Node | Activity Change | Functional Consequence | Therapeutic Synergy |
---|---|---|---|---|
NF-κB | IKKβ phosphorylation | +210% | Pro-survival cytokine production | JNK-I + IKK inhibitor (CI=0.45) |
ERK | ERK1/2 phosphorylation | +150% | Proliferation maintenance | JNK-I + MEK inhibitor (CI=0.32) |
p38 | p38α autophosphorylation | +380% | Stress adaptation | JNK-I + p38 inhibitor (CI=0.28) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1